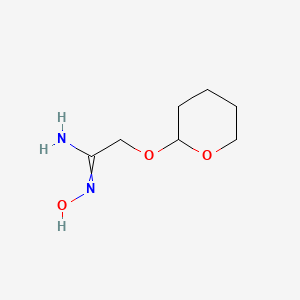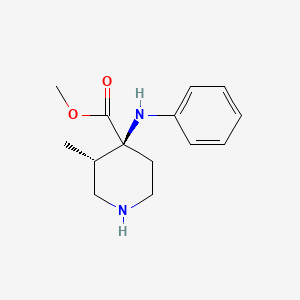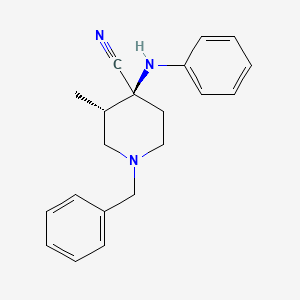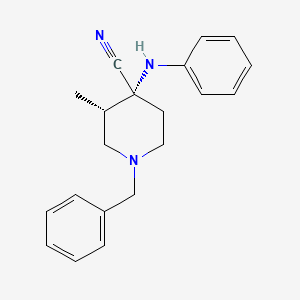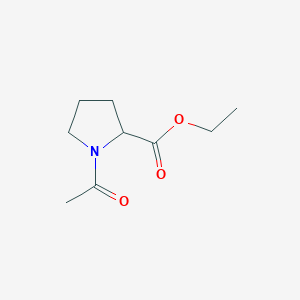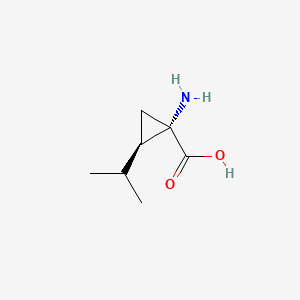
Creatinine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Creatinine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of creatinine, a breakdown product of creatine phosphate in muscle, which is usually produced at a fairly constant rate by the body. The “13C4” label indicates that four carbon atoms in the creatinine molecule are replaced with the carbon-13 isotope, making it useful for various analytical and diagnostic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Creatinine-13C4 typically involves the incorporation of carbon-13 labeled precursors into the creatinine molecule. One common method is to start with 13C-labeled glycine, which undergoes a series of reactions to form creatine. The creatine is then converted to creatinine through a non-enzymatic dehydration process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification systems to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Creatinine-13C4 can undergo various chemical reactions, including:
Oxidation: Creatinine can be oxidized to form creatine and other by-products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Creatinine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields creatine and other oxidized derivatives.
科学研究应用
Creatinine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and rates of creatinine metabolism.
Biology: Helps in studying muscle metabolism and energy production.
Medicine: Used in diagnostic tests to measure kidney function and muscle mass.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
The primary mechanism of action for Creatinine-13C4 involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding the molecular targets and pathways involved in creatinine metabolism and its related physiological effects.
相似化合物的比较
Similar Compounds
Creatine: The precursor to creatinine, involved in energy storage in muscles.
Phosphocreatine: A phosphorylated form of creatine, which serves as a rapid reserve of high-energy phosphates in muscle cells.
Creatinine-13C: A similar isotope-labeled compound but with fewer carbon-13 atoms.
Uniqueness
Creatinine-13C4 is unique due to its specific labeling with four carbon-13 atoms, making it particularly useful for detailed metabolic studies. This level of labeling provides more precise data compared to compounds with fewer labeled atoms.
属性
CAS 编号 |
1286953-05-6 |
|---|---|
分子式 |
¹³C₄H₇N₃O |
分子量 |
117.09 |
同义词 |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4; 1-Methylglycocyamidine-_x000B_13C4; 1-Methylhydantoin-2-imide-13C4; 2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4; 2-Amino-1-methylimidazolin-4-one-13C4; NSC 13123-13C4; TEGO Cosmo C 250-13C4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


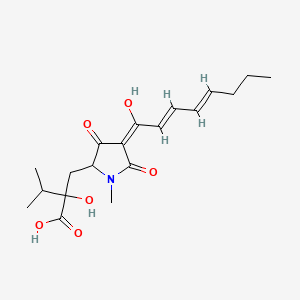
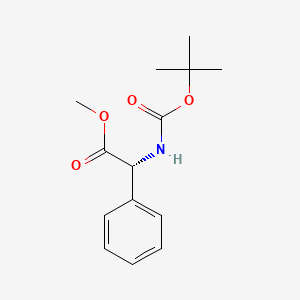
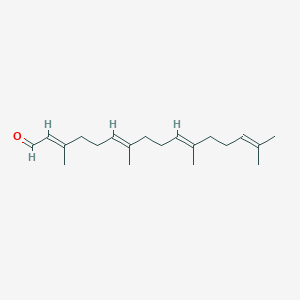
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
